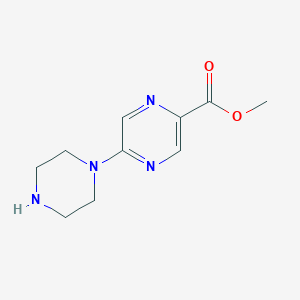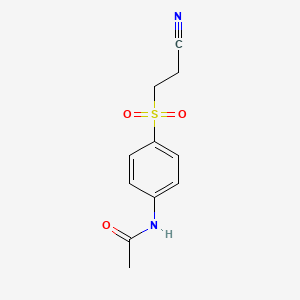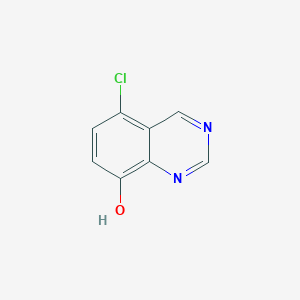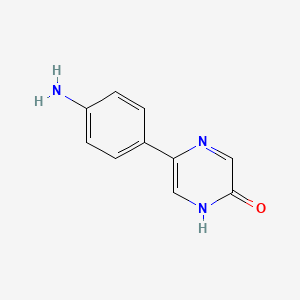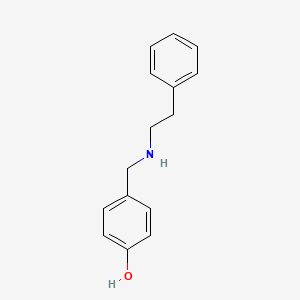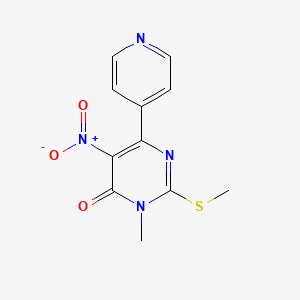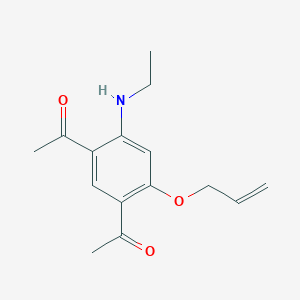
1,1-(4-Allyloxy-6-ethylamino-1,3-phenylene)diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-(4-Allyloxy-6-ethylamino-1,3-phenylene)diethanone is an organic compound with the molecular formula C15H19NO3 It is characterized by the presence of allyloxy, diacetyl, and ethylaniline functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-(4-Allyloxy-6-ethylamino-1,3-phenylene)diethanone typically involves multiple steps. One common method starts with the acetylation of aniline derivatives, followed by allylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-(4-Allyloxy-6-ethylamino-1,3-phenylene)diethanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the allyloxy and acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1,1-(4-Allyloxy-6-ethylamino-1,3-phenylene)diethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-(4-Allyloxy-6-ethylamino-1,3-phenylene)diethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Allyloxy-4-propoxybenzene
- 1,4-Diallyloxybenzene
- 1,4-Dipropoxybenzene
Uniqueness
1,1-(4-Allyloxy-6-ethylamino-1,3-phenylene)diethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Propriétés
Numéro CAS |
79324-50-8 |
|---|---|
Formule moléculaire |
C15H19NO3 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
1-[5-acetyl-2-(ethylamino)-4-prop-2-enoxyphenyl]ethanone |
InChI |
InChI=1S/C15H19NO3/c1-5-7-19-15-9-14(16-6-2)12(10(3)17)8-13(15)11(4)18/h5,8-9,16H,1,6-7H2,2-4H3 |
Clé InChI |
UDLIPBKHZZWUMR-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC(=C(C=C1C(=O)C)C(=O)C)OCC=C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
